molecular formula C¹³C₆H₂Br₄O₂ B1156089 2,3,4,5-Tetrabromobenzoic Acid-13C6

2,3,4,5-Tetrabromobenzoic Acid-13C6

Cat. No.: B1156089
M. Wt: 443.66
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrabromobenzoic Acid-13C6 is a carbon-13 isotopically labeled derivative of 2,3,4,5-tetrabromobenzoic acid (TBBA). This compound features a fully substituted aromatic ring with bromine atoms at the 2, 3, 4, and 5 positions and a carboxylic acid group at the 1-position. The six carbon atoms in the benzene ring are uniformly labeled with 13C, making it a stable isotope tracer for analytical and metabolic studies .

Properties

Molecular Formula

C¹³C₆H₂Br₄O₂

Molecular Weight

443.66

Origin of Product

United States

Scientific Research Applications

Quantification in Biological Samples

TBBA-13C6 serves as an internal standard for quantifying exposure to brominated flame retardants in biological samples. A study developed a mass spectrometry method to measure TBBA in urine samples, assessing exposure levels in human populations. This method allows researchers to identify potential routes of exposure and evaluate the impact of flame retardants on human health .

Detection in Environmental Samples

The compound is utilized for detecting and quantifying brominated flame retardants in environmental matrices. Its application helps researchers understand the persistence and bioaccumulation of these compounds in ecosystems. TBBA has been found in various environmental samples, indicating the widespread use of brominated flame retardants and their metabolites .

Endocrine Disruption Studies

Research indicates that TBBA may have endocrine-disrupting properties. Studies have linked the presence of TBBA to potential adverse effects on hormonal systems, prompting further investigation into its toxicological profile and implications for human health .

Behavioral Studies

Behavioral studies involving animal models have examined the effects of TBBA on neurological development and behavior. For instance, a study highlighted the behavioral effects observed in offspring exposed to flame retardants containing TBBA during gestation and lactation periods .

Human Exposure Assessment

A notable case study involved assessing urinary levels of TBBA among adults exposed to Firemaster® 550 (FM550), a commercial flame retardant mixture containing TBB. The study aimed to correlate exposure levels with health outcomes by analyzing urine samples from participants alongside environmental dust samples .

Environmental Impact Assessment

Another case study focused on the detection of TBBA in marine mammals and atmospheric particles, emphasizing its potential long-range transport and bioaccumulation effects in wildlife . This research underscores the environmental implications of using brominated flame retardants.

Comprehensive Data Tables

Application Area Details References
Environmental MonitoringUsed as an internal standard for quantifying exposure in urine samples
Toxicological ResearchInvestigated for endocrine-disrupting properties
Behavioral StudiesAssessed impacts on neurological development in animal models
Human Exposure AssessmentEvaluated urinary levels in relation to FM550 exposure
Environmental Impact AssessmentDetected in marine mammals and atmospheric particles

Comparison with Similar Compounds

Research Findings

  • Metabolic Studies : TBBA-13C6 facilitates tracking TBB metabolism in human liver microsomes, confirming rapid hydrolysis to TBBA without cofactors .
  • Analytical Precision : The 13C label eliminates interference from natural isotope peaks in MS, improving quantification accuracy in complex matrices .
  • Environmental Monitoring : TBBA-13C6 aids in detecting TBBA leaching from TBB-containing products, corroborating its role as a biomarker .

Data Tables

Table 1. Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2,3,4,5-Tetrabromobenzoic Acid-13C6 C7H3Br4O2 (13C6) ~358.76 233–235 (est.) Analytical standard, metabolic tracing
TBBA (non-labeled) C7H3Br4O2 357.76 233.1–235.0 Metabolite of TBB
4-Bromobenzoic Acid-13C6 C7H5BrO2 (13C6) ~219.02 250–252 Isotopic tracer for mono-brominated analogs
2-Ethylhexyl TBBA Ester C15H22Br4O2 543.86 N/A Flame retardant in polymers

Q & A

Q. What are the key considerations for synthesizing 2,3,4,5-Tetrabromobenzoic Acid-13C6 with isotopic purity?

Synthesis involves bromination of a 13C6-labeled benzoic acid precursor under controlled conditions. Key steps include:

  • Precursor selection : Use a 13C6-labeled benzoic acid (e.g., benzene-13C6 tricarboxylic acid derivatives) to ensure isotopic integrity .
  • Bromination conditions : Optimize reaction temperature (e.g., 130–140°C) and stoichiometry to achieve selective tetrabromination without side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate the product with >95% purity, verified via HPLC or isotopic mass spectrometry .

Q. How can researchers validate the isotopic labeling efficiency of this compound?

Methodological validation includes:

  • Mass spectrometry (MS) : Compare the molecular ion cluster (e.g., [M+H]+) to confirm the absence of unlabeled isotopes. For 13C6-labeled compounds, the isotopic pattern should show a dominant peak at m/z +6 .
  • Nuclear magnetic resonance (NMR) : 13C-NMR spectra should exhibit no signals for natural-abundance carbons in the aromatic ring .
  • Cross-validation : Use certified reference materials (CRMs) for calibration, such as CRM4601-b for quantitative NMR .

Q. What analytical techniques are most suitable for quantifying this compound in environmental samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize reverse-phase columns (e.g., C18) and electrospray ionization (ESI) in negative mode for high sensitivity .
  • Isotope dilution analysis : Use 13C6-labeled analogs as internal standards to correct for matrix effects and ionization efficiency .
  • Quality control : Include blanks, spikes, and CRM replicates (e.g., SRWT-MTBBPA) to ensure method accuracy .

Advanced Research Questions

Q. How does this compound serve as a biomarker in human exposure studies for brominated flame retardants (BFRs)?

  • Metabolic pathway tracing : In vitro studies show that 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) is rapidly hydrolyzed to 2,3,4,5-Tetrabromobenzoic Acid (TBBA) by carboxylesterases in liver microsomes. The 13C6-labeled analog enables differentiation of exogenous TBBA from endogenous metabolites in human urine or serum .
  • Dosimetry : Use stable isotope labeling to quantify bioaccumulation and elimination kinetics in longitudinal studies .

Q. What experimental designs address contradictions in the toxicity profile of 2,3,4,5-Tetrabromobenzoic Acid (TBBA) and its 13C6-labeled analog?

  • In vitro vs. in vivo models : Reconciling discrepancies requires parallel assays:
    • In vitro : Test TBBA-13C6 in human hepatocyte cultures to assess CYP450 inhibition or oxidative stress .
    • In vivo : Compare toxicity endpoints (e.g., LD50, histopathology) in rodent models exposed to labeled vs. unlabeled TBBA to isolate isotopic effects .
  • Structural analogs : Evaluate toxicity relative to halogenated aromatics (e.g., tetrabromophthalate derivatives) to identify structure-activity relationships .

Q. How can researchers optimize recovery rates of this compound in complex matrices like biological tissues?

  • Extraction protocols : Use accelerated solvent extraction (ASE) with acetone/hexane (1:1) at 100°C to maximize recovery .
  • Cleanup steps : Pass extracts through Florisil or silica gel columns to remove lipids and proteins .
  • Matrix-matched calibration : Prepare standards in homogenized tissue blanks to account for signal suppression .

Q. What are the critical uncertainties in extrapolating metabolic data from in vitro models to human health risk assessments?

  • Enzyme specificity : Human carboxylesterase isoforms (e.g., hCE1 vs. hCE2) exhibit varying catalytic efficiency for TBBA formation, which in vitro microsomal assays may oversimplify .
  • Cofactor dependencies : Unlike rodent models, human metabolism of TBBA does not require NADPH, necessitating cofactor-free incubation conditions in vitro .
  • Metabolite stability : Assess TBBA-13C6 degradation in simulated gastric fluid to refine bioavailability estimates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported half-lives of this compound across species?

  • Cross-species comparisons : Conduct parallel pharmacokinetic studies in rats and humanized liver mice to identify species-specific clearance mechanisms .
  • Isotope effects : Test whether 13C labeling alters metabolic stability (e.g., via deuterium isotope effect studies on C-H bond cleavage) .

Q. What statistical approaches are recommended for longitudinal data analysis in TBBA-13C6 biomonitoring studies?

  • Repeated-measures ANOVA : Account for intra-subject variability in exposure levels over time .
  • Mixed-effects models : Incorporate random effects for individual differences and fixed effects for dose-response relationships .

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